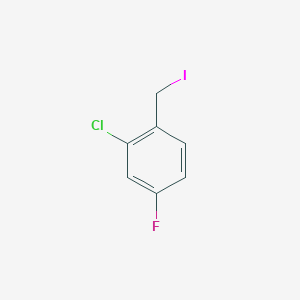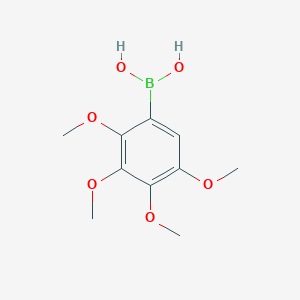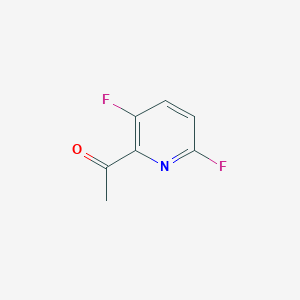
Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate is an organic compound with the molecular formula C13H16N2O3 It is a derivative of carbamate, characterized by the presence of a cyclopropylcarbamoyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate typically involves the reaction of 3-(cyclopropylcarbamoyl)phenyl isocyanate with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-(cyclopropylcarbamoyl)phenyl isocyanate} + \text{ethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
科学的研究の応用
Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate can be compared with other carbamate derivatives, such as:
- Methyl carbamate
- Propyl carbamate
- Phenyl carbamate
Uniqueness
The presence of the cyclopropylcarbamoyl group in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it distinct from other carbamate derivatives and suitable for specialized applications.
特性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
ethyl N-[3-(cyclopropylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-13(17)15-11-5-3-4-9(8-11)12(16)14-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H,14,16)(H,15,17) |
InChIキー |
NZKVXPLHIJYTKC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
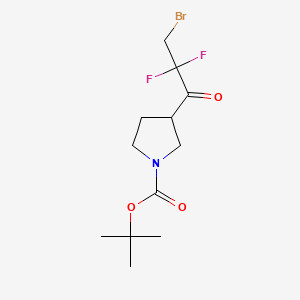
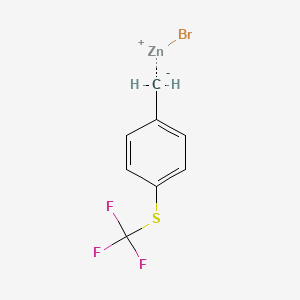
![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
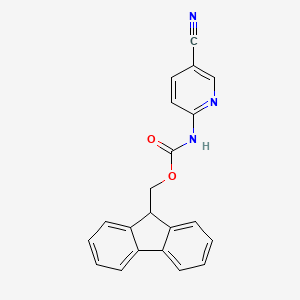
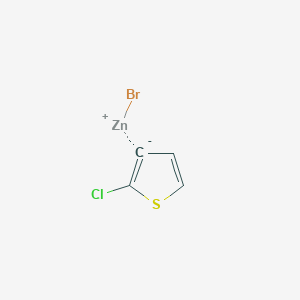
![2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid](/img/structure/B14888161.png)
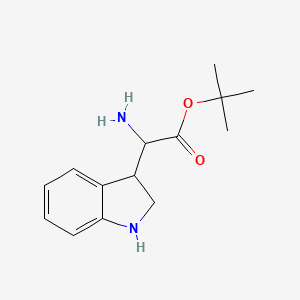

![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
